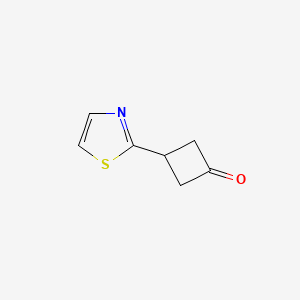

3-(Thiazol-2-yl)cyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-2-yl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-6-3-5(4-6)7-8-1-2-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYZKWHPQLHSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Versatile Cyclobutanone Scaffold in Synthetic Chemistry

Cyclobutanone (B123998) and its derivatives are powerful and versatile intermediates in organic synthesis. Their inherent high ring strain makes them susceptible to a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of molecular architectures that would be challenging to synthesize through other means. nih.govspringernature.com This reactivity is a cornerstone of their utility, allowing chemists to construct complex cyclic and acyclic systems.

The electron-deficient nature of the enone moiety within cyclobutenones, a related class of compounds, renders them excellent electrophiles for nucleophilic additions. nih.gov Furthermore, the strain within the four-membered ring can be harnessed in transition-metal-catalyzed carbon-carbon bond activation reactions, leading to the formation of larger ring systems and intricate molecular skeletons. nih.govspringernature.com The ability to participate in cycloaddition reactions, such as the [2+2] photocycloaddition, further expands the synthetic utility of cyclobutane (B1203170) derivatives. tum.de The development of catalytic methods for the enantioselective synthesis of cyclobutanones has also been a significant area of research, enabling the production of chiral building blocks for asymmetric synthesis. organic-chemistry.org

The Thiazole Heterocycle: a Privileged Motif in Chemical Sciences

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a fundamental and highly significant scaffold in the chemical sciences, particularly in medicinal chemistry. nih.govresearchgate.netbohrium.com Its prevalence is demonstrated by its presence in a wide array of natural products, such as vitamin B1 (thiamine), and synthetic compounds with diverse pharmacological activities. nih.govresearchgate.net

The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, contributes to its stability and allows for various chemical modifications. nih.gov The presence of nitrogen and sulfur heteroatoms imparts unique electronic properties and the ability to participate in hydrogen bonding and coordination with metal ions, which are crucial for biological activity. researchgate.net Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govbohrium.comwisdomlib.org This wide range of applications has made the thiazole nucleus a "universal motif" and a subject of intense research in drug discovery and development. bohrium.com

Investigating the Chemical Landscape of 3 Thiazol 2 Yl Cyclobutan 1 One

The compound 3-(thiazol-2-yl)cyclobutan-1-one represents a fascinating conjunction of the reactive cyclobutanone (B123998) scaffold and the functionally important thiazole (B1198619) heterocycle. The rationale for investigating its chemical landscape stems from the potential for novel reactivity and the creation of new molecular entities with interesting properties. The combination of a strained four-membered ring with an electron-rich aromatic heterocycle suggests unique electronic and steric interactions that could lead to unprecedented chemical transformations.

The synthesis of such hybrid molecules allows for the exploration of how the two distinct moieties influence each other's reactivity. For instance, the thiazole group could modulate the reactivity of the cyclobutanone ring towards ring-opening or cycloaddition reactions. Conversely, the strained cyclobutanone could influence the chemical behavior of the thiazole ring. This interplay opens up avenues for creating diverse molecular libraries for screening in various applications, from materials science to medicinal chemistry.

Research Trajectories in Strained Ring Heterocyclic Systems

Strategies for the Construction of the Cyclobutanone (B123998) Core

The formation of the four-membered cyclobutanone ring is a pivotal step in the synthesis of 3-(thiazol-2-yl)cyclobutan-1-one. The selection of a particular synthetic strategy often depends on factors such as desired substitution patterns, stereochemical outcomes, and the availability of starting materials.

Multi-Step Synthesis via 3-Oxo Cyclobutanecarboxylic Acid Derivatives

One of the well-established routes to cyclobutanone derivatives involves the use of 3-oxocyclobutanecarboxylic acid and its related compounds. google.comgoogle.comguidechem.combldpharm.com This approach provides a versatile platform for introducing various functional groups onto the cyclobutane (B1203170) ring.

The synthesis typically begins with readily available starting materials like acetone, bromine, and malononitrile. google.com A three-step reaction sequence involving the formation of 1,3-dibromoacetone, followed by a cyclization with malononitrile, and subsequent hydrolysis under acidic conditions yields 3-oxocyclobutanecarboxylic acid. google.com Alternatively, 1,3-dichloroacetone (B141476) can be used as a starting material, which undergoes a ketal reaction with ethylene (B1197577) glycol, followed by cyclization with a malonic ester and subsequent hydrolysis to afford the target acid. google.com

These methods offer a reliable and scalable route to 3-oxocyclobutanecarboxylic acid, a key intermediate that can be further elaborated to introduce the thiazole (B1198619) moiety and complete the synthesis of this compound.

Table 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

| Starting Materials | Key Steps | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acetone, Bromine, Malononitrile | Bromination, Cyclization, Hydrolysis | 3,3-Dicyanocyclobutanone | 3-Oxocyclobutanecarboxylic acid | google.com |

Photochemical [2+2] Cycloadditions for Cyclobutanone Formation

Photochemical [2+2] cycloaddition reactions represent a powerful and direct method for the construction of cyclobutane rings. kib.ac.cnnih.govorgsyn.org This strategy involves the light-induced reaction of two alkene components to form a four-membered ring in a single step, often with high stereoselectivity. orgsyn.org

In the context of synthesizing cyclobutanone derivatives, this approach can be applied through the intermolecular cycloaddition of an appropriate alkene with a ketene (B1206846) or a ketene equivalent. The reaction proceeds through a concerted [π2s + π2a] or a stepwise mechanism, depending on the substrates. nih.gov The use of photosensitizers can facilitate the reaction by promoting the alkene to an excited state. nih.gov

While direct photochemical synthesis of this compound has not been extensively reported, the general principles of [2+2] photocycloaddition offer a promising avenue for future synthetic explorations. The challenge lies in identifying suitable thiazole-containing alkene precursors that can undergo efficient and selective cycloaddition.

Diels-Alder and Related Cycloaddition Reactions to Cyclobutanone Derivatives

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that typically forms six-membered rings. libretexts.org However, variations and related cycloaddition strategies can be adapted to construct four-membered rings. While not a direct route to cyclobutanones, the principles of cycloaddition are relevant.

For instance, the reaction of a diene with a ketene or a ketene equivalent can lead to the formation of a cyclobutanone ring. This process, while mechanistically distinct from a true Diels-Alder reaction, shares the characteristic of forming a cyclic product through the concerted or stepwise joining of two unsaturated partners. libretexts.org The Diels-Alder reaction itself is a pericyclic process that occurs in a single step through a cyclic transition state. libretexts.org

Although the direct application of the Diels-Alder reaction to form the cyclobutanone core of this compound is not a standard approach, the broader concept of cycloaddition reactions remains a fundamental tool in the synthesis of cyclic molecules.

Ketene [2+2] Cycloadditions in Cyclobutanone Synthesis

The [2+2] cycloaddition of ketenes with alkenes is a highly effective method for the direct synthesis of cyclobutanones. nih.govnih.gov This reaction can be promoted thermally or by Lewis acids, with the latter often providing significant rate acceleration and improved diastereoselectivity. nih.gov

Lewis acid-promoted ketene-alkene cycloadditions are particularly noteworthy as they can achieve inverse diastereoselectivity compared to their thermal counterparts. nih.gov The Lewis acid activates the ketene, enhancing its electrophilicity and facilitating the reaction with a wide range of alkenes. nih.gov This methodology has been successfully applied to the synthesis of various substituted cyclobutanones. nih.govnih.gov

For the synthesis of this compound, this would involve the reaction of a thiazole-substituted alkene with a suitable ketene. The choice of Lewis acid and reaction conditions would be crucial for achieving high yield and the desired stereochemistry of the cyclobutanone product.

Table 2: Ketene [2+2] Cycloaddition for Cyclobutanone Synthesis

| Ketene Source | Alkene | Promoter | Key Features | Reference |

|---|---|---|---|---|

| Acyl chlorides | Various alkenes | Lewis Acid (e.g., EtAlCl₂) | Rate acceleration, high diastereoselectivity, inverse diastereoselectivity | nih.govnih.gov |

Ring Expansion Approaches (e.g., Cyclopropanol- and Oxaspiropentane-Derived Pathways)

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of cyclobutanones from smaller ring systems, such as cyclopropanols and oxaspiropentanes. These methods often proceed through rearrangement pathways, allowing for the construction of the four-membered ring with a high degree of control.

Cyclopropanols, due to their inherent ring strain, can undergo ring-opening reactions to form intermediates that can be trapped to yield larger rings. researchgate.net One such pathway involves a semipinacol-type rearrangement, where a cyclopropanol (B106826) derivative rearranges to a cyclobutanone. This transformation can be initiated by various reagents, including acids or electrophiles.

A radical ring-opening of cyclopropanols has also been developed, providing access to functionalized cyclic compounds. nih.gov These ring expansion strategies offer a unique entry point to the cyclobutanone core and can be particularly useful for accessing specific substitution patterns that may be difficult to obtain through other methods.

Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangements for α-Silyloxycyclobutanones

A highly elegant and efficient method for the asymmetric synthesis of cyclobutanones involves a Lewis acid-catalyzed tandem cyclopropanation/semipinacol rearrangement. nih.govresearchgate.netscapiens.com This reaction utilizes α-silyloxyacroleins and diazoesters as starting materials to produce chiral α-silyloxycyclobutanones with excellent enantioselectivity and diastereoselectivity. nih.govscapiens.com

The reaction is catalyzed by a chiral oxazaborolidinium ion, which facilitates the initial cyclopropanation step. nih.govscapiens.com The resulting cyclopropane (B1198618) intermediate then undergoes a stereospecific semipinacol rearrangement to afford the desired α-silyloxycyclobutanone. nih.govscapiens.com This method is notable for its ability to create a chiral β-quaternary center in the cyclobutanone ring. nih.govscapiens.com

The resulting α-silyloxycyclobutanones are versatile intermediates that can be further transformed into a variety of other cyclic compounds, highlighting the synthetic utility of this methodology. nih.govscapiens.com While the direct synthesis of this compound using this method would require a thiazole-substituted starting material, the principles of this powerful transformation provide a blueprint for the asymmetric synthesis of complex cyclobutanone derivatives.

Table 3: Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement

| Reactants | Catalyst | Product | Key Features | Reference |

|---|

Organocatalyzed and Biocatalyzed Enantioselective Approaches to Cyclobutanone Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of cyclobutane and cyclobutanone derivatives. mdpi.com Both organocatalysis and biocatalysis have emerged as powerful tools in this endeavor, offering environmentally friendly and highly selective routes to chiral cyclobutanones. mdpi.comresearchgate.net

Organocatalyzed approaches often utilize small organic molecules, such as proline derivatives, to catalyze enantioselective reactions. For instance, organocatalysts have been successfully employed in the direct aldol (B89426) reactions of cyclobutanone with aromatic aldehydes, yielding aldol adducts with high enantiomeric excess. mdpi.com Another strategy involves the desymmetrization of prochiral cyclobutanone derivatives. This has been achieved through tandem reactions mediated by proline-derived catalysts, converting cyclobutanones into enantiomerically enriched five-membered ring systems. mdpi.com

Biocatalysis, the use of enzymes to mediate chemical transformations, offers another avenue for the enantioselective synthesis of cyclobutanone derivatives. A notable example is the Baeyer-Villiger oxidation, where enzymes can be used to achieve the enantioselective oxidation of cyclobutanones to the corresponding lactones. mdpi.com

Conjugate Silylation of Cyclobutenone Derivatives

Conjugate silylation of cyclobutenone derivatives provides a versatile method for preparing β-silylated cyclobutanones. nih.govd-nb.info This reaction typically involves the 1,4-addition of a silicon nucleophile to a cyclobutenone. d-nb.inforesearchgate.net Copper-catalyzed procedures using zinc-based silicon nucleophiles, such as Me2PhSiZnCl·2LiCl, have been reported to be effective for this transformation, affording the desired β-silylated cyclobutanones in good to excellent yields. nih.govd-nb.info

The intermediate enolates formed in this reaction can be trapped with reagents like ClP(O)(OPh)2 to generate silylated enol phosphates. These intermediates can then participate in further transformations, such as Kumada cross-coupling reactions, to yield highly substituted silylated cyclobutene (B1205218) derivatives. nih.govdntb.gov.ua The scope of this methodology extends to various β-aryl-substituted cyclobutenones. d-nb.info

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Ref |

| Cyclobutenone derivative | Me2PhSiZnCl·2LiCl | Cu catalyst | β-silylated cyclobutanone | Good to excellent | nih.govd-nb.info |

| Silylated enol phosphate | Grignard reagent | --- | Silylated cyclobutene derivative | --- | nih.govdntb.gov.ua |

Ring-Opening Cross-Coupling Reactions of Cyclobutanone Oxime Derivatives

Cyclobutanone oxime derivatives have emerged as valuable precursors for the synthesis of functionalized aliphatic nitriles through ring-opening cross-coupling reactions. beilstein-journals.orgbeilstein-archives.org These reactions leverage the ring strain of the cyclobutanone system to drive the formation of new carbon-carbon bonds.

One reported method involves the sulfuryl fluoride (B91410) (SO2F2)-mediated ring-opening cross-coupling of cyclobutanone oximes with alkenes. beilstein-journals.orgbeilstein-archives.org This process, often promoted by a base and a copper catalyst, generates δ-olefin-containing aliphatic nitriles with (E)-configuration selectivity. beilstein-journals.org A proposed mechanism involves the initial formation of an oxime sulfonyl ester, which then undergoes single-electron reduction to an iminyl radical. This radical species initiates the ring-opening of the cyclobutane ring to form a C-centered radical, which is subsequently trapped by an alkene. beilstein-journals.org

Photocatalysis provides an alternative approach for the ring-opening C(sp3)–C coupling of cyclobutanone oxime esters with heterocycles. rsc.org This method is operationally simple, proceeds at room temperature, and can be driven by visible light or even sunlight, offering a sustainable route to functionalized alkylnitriles. rsc.org The mechanism is believed to involve the generation of a cyanoalkyl radical. rsc.org Additionally, copper-catalyzed intramolecular ring-opening and reconstruction of cyclobutanone oxime esters have been developed to synthesize 3,4-dihydronaphthalene-2-carbonitriles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Features | Ref |

| Cyclobutanone oxime | Alkene | SO2F2, Base, Cu catalyst | δ-olefin-containing aliphatic nitrile | (E)-selectivity, mild conditions | beilstein-journals.orgbeilstein-archives.org |

| Cyclobutanone oxime ester | Heterocycle | Photocatalyst, Visible light | Cyanoalkyl-containing heterocycle | Room temperature, sustainable | rsc.org |

| Cyclobutanone oxime ester | --- | Copper catalyst | 3,4-dihydronaphthalene-2-carbonitrile | Ligand- and oxidant-free | nih.gov |

Methodologies for the Synthesis of the Thiazole Moiety

The thiazole ring is a common heterocycle found in numerous biologically active compounds and materials. Several classical and modern synthetic methods are available for its construction.

Classical Hantzsch Thiazole Synthesis and Its Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the preparation of thiazole derivatives. synarchive.comnih.gov The classical method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comijper.org This reaction proceeds through the formation of an intermediate, which then dehydrates to form the thiazole ring. ijper.org

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions and expanding the substrate scope. nih.gov For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The use of catalysts, such as silica-supported tungstosilicic acid, has enabled the development of environmentally benign, one-pot, multi-component procedures for synthesizing Hantzsch thiazole derivatives. mdpi.com Furthermore, solvent-free conditions have been developed, offering a simple and eco-friendly approach to 2-aminothiazoles. nih.govorganic-chemistry.org

| Reactants | Conditions | Product | Advantages of Modern Adaptations | Ref |

| α-haloketone, Thioamide | Classical heating | Thiazole derivative | --- | synarchive.comijper.org |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Microwave heating | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Shorter reaction times, higher yields | nih.gov |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Hantzsch thiazole derivatives | Green method, reusable catalyst | mdpi.com |

| 2-bromoacetophenones, Thiourea or Selenourea | Solvent-free | 2-aminothiazoles or 2-amino-1,3-selenazoles | Simple, fast, eco-friendly | nih.govorganic-chemistry.org |

Cook-Heilbron Synthesis for 5-Aminothiazoles

The Cook-Heilbron synthesis, discovered in 1947, is a key method for preparing 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature. wikipedia.orgyoutube.com

The mechanism begins with a nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. wikipedia.org This is followed by a series of steps leading to the cyclized 5-aminothiazole product. The versatility of the Cook-Heilbron synthesis allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring by choosing different starting materials. wikipedia.org This method was pivotal as it provided one of the first reliable routes to 5-aminothiazoles with significant yields and a broad scope. wikipedia.org

Herz Synthesis and Related Cyclization Protocols

While the Herz synthesis is primarily known for producing 1,2,3-benzothiadiazoles, related cyclization protocols are relevant for the synthesis of other sulfur-containing heterocycles. The principles of cyclization involving sulfur reagents can be adapted for the synthesis of thiazole derivatives.

More broadly, various cyclization protocols have been developed for thiazole synthesis. For example, a mild, metal-free synthesis of 2,5-disubstituted thiazoles has been reported starting from readily available N-substituted α-amino acids. nih.gov This reaction proceeds through carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and in situ deoxygenation to afford the target thiazoles in excellent yields. nih.gov This method is notable for its broad functional group tolerance and scalability. nih.gov

Tcherniac's Synthesis of 2-Substituted Thiazoles

While a specific reaction named "Tcherniac's Synthesis" for 2-substituted thiazoles is not prominently featured in recent literature under that exact name, the principles of forming the thiazole ring through condensation reactions are well-established. The Hantzsch thiazole synthesis, a cornerstone in this field, involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com This reaction proceeds via a nucleophilic attack of the sulfur from the thioamide onto the α-carbon of the halocarbonyl, followed by tautomerization and subsequent intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comresearchgate.net

A retrosynthetic analysis of a generic 2-substituted thiazole highlights the key bond disconnections that align with the Hantzsch strategy: the C-S and N-C bonds of the thiazole ring are formed from a thioamide and an α-halocarbonyl component. youtube.com

Condensation Reactions Involving α-Active Methylene (B1212753) Ketones

Condensation reactions are fundamental to the synthesis of a wide array of heterocyclic compounds, including thiazoles. The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. organic-chemistry.org While not a direct thiazole synthesis, the products of such condensations can be key intermediates.

More directly, visible-light-induced reactions of active methylene ketone derivatives with various thioureas provide a green and efficient one-pot method for synthesizing functionalized 2-aminothiazoles at room temperature. organic-chemistry.org This approach offers mild reaction conditions and high yields, making it a valuable tool in modern organic synthesis. organic-chemistry.org

One-Pot Bromination, Thiocyanate Substitution, and Amine Condensation Strategies

Another one-pot strategy involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of ammonium (B1175870) acetate (B1210297) and sodium cyanide, catalyzed by KF/Clinoptilolite nanoparticles in water. nih.gov This method yields thiazole derivatives in good to excellent yields and in a short time frame. nih.gov

Iridium-Catalyzed Sulfur Ylide Insertion Reactions for Thiazole Libraries

A significant advancement in thiazole synthesis is the use of iridium-catalyzed reactions. Specifically, the insertion of sulfur ylides into N-H bonds provides a versatile and substrate-tolerant route to thiazole libraries. acs.orgnih.govnih.govexlibrisgroup.comorganic-chemistry.org This methodology involves the reaction of β-ketosulfoxonium ylides with ureas, thioamides, or selenoureas in the presence of an iridium catalyst, such as [Ir(cod)Cl]₂. acs.orgorganic-chemistry.org

The reaction proceeds through the formation of an iridium carbene intermediate from the sulfoxonium ylide, which then undergoes N-H insertion. nih.gov This method is notable for its tolerance of a wide range of functional groups, including primary amines, heterocycles, amides, and phenols, making it suitable for the synthesis of complex molecules. acs.orgnih.govorganic-chemistry.org

| Catalyst | Reactants | Product | Yield | Reference |

| [Ir(cod)Cl]₂ | β-ketosulfoxonium ylide, Thioamide | 2,4-Disubstituted thiazole | Moderate to Good | acs.org |

| [Ir(cod)Cl]₂ | β-ketosulfoxonium ylide, Urea | 2-Amino-4-substituted thiazole | Good to Excellent | nih.gov |

Sequential Procedures from Terminal Alkynes, Sulfonyl Azides, and Thionoesters

A sequential, catalyst-driven approach allows for the facile synthesis of 2,5-disubstituted thiazoles from readily available starting materials. organic-chemistry.org This procedure involves two key catalytic steps:

A copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a sulfonyl azide (B81097) to generate a 1-sulfonyl-1,2,3-triazole. organic-chemistry.org

A subsequent rhodium(II)-catalyzed reaction of the triazole with a thionoester, which leads to the formation of a 3-sulfonyl-4-thiazoline intermediate. organic-chemistry.org This intermediate then undergoes aromatization via elimination of the sulfonyl group to yield the desired 2,5-disubstituted thiazole. organic-chemistry.org

This method is particularly advantageous for synthesizing 2,5-disubstituted thiazoles, a class of compounds that can be challenging to prepare using the traditional Hantzsch synthesis due to the instability of the required α-haloaldehydes. organic-chemistry.org The procedure can also be performed as a one-pot reaction, further enhancing its efficiency. organic-chemistry.org

| Catalyst System | Starting Materials | Intermediate | Final Product | Reference |

| 1. Copper(I) 2. Rhodium(II) | Terminal alkyne, Sulfonyl azide, Thionoester | 1-Sulfonyl-1,2,3-triazole, 3-Sulfonyl-4-thiazoline | 2,5-Disubstituted thiazole | organic-chemistry.org |

Green Chemistry Approaches and Environmentally Benign Multi-Component Syntheses of Thiazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazoles to minimize environmental impact. nih.govresearchgate.netmdpi.com These approaches focus on the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions. nih.gov

Key green methodologies for thiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times and higher yields. encyclopedia.pub

Ultrasound synthesis: Sonication can enhance reaction rates and efficiency. nih.gov

Use of green solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives is a key focus. nih.gov

Catalyst-free reactions: Developing reactions that proceed efficiently without the need for a catalyst simplifies purification and reduces waste. organic-chemistry.org

Multi-component reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and efficient. nih.govacs.org

For instance, a multicomponent reaction of aldehydes, isothiocyanates, and alkyl bromides in water, catalyzed by KF/Clinoptilolite nanoparticles, provides a green route to thiazole derivatives. nih.gov Another example is the solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea, which proceeds rapidly and with easy workup. organic-chemistry.org

Coupling Strategies for Assembling the this compound Framework

The final assembly of this compound requires the formation of a carbon-carbon bond between the C2 position of the thiazole ring and the C3 position of the cyclobutanone ring. Several modern coupling strategies can be envisaged for this transformation.

A plausible retrosynthetic analysis suggests two main approaches:

Formation of the C-C bond via cross-coupling: This involves coupling a 2-substituted thiazole (e.g., a 2-halothiazole or a 2-organometallic thiazole) with a suitable cyclobutanone derivative.

Ring formation from a precursor already containing the thiazole moiety: This would involve constructing the cyclobutanone ring onto a pre-functionalized thiazole.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction could be employed by coupling a 2-halothiazole with a cyclobutanone-derived boronic acid or ester. hpu2.edu.vnresearchgate.net The synthesis of various benzothiazole (B30560) derivatives has been successfully achieved using Suzuki cross-coupling reactions. hpu2.edu.vnresearchgate.net

Negishi Coupling: The reaction of a 2-organozinc-thiazole with a 3-halocyclobutanone, catalyzed by a palladium or nickel complex, represents another powerful C-C bond-forming strategy.

Reaction of 2-Lithiothiazole: 2-Lithiothiazole, generated by deprotonation of thiazole with a strong base, can act as a nucleophile. Its reaction with cyclobutanone would yield a tertiary alcohol, which could then be oxidized to the desired ketone.

Michael Addition: A Michael addition of a suitable thiazole nucleophile to cyclobutenone could be a viable strategy. Tandem Michael addition/cyclization reactions have been used to synthesize polysubstituted cyclobutenones. organic-chemistry.orgnih.govyoutube.com The enantioselective sulfa-Michael addition of thiols to cyclobutenes has also been reported, suggesting the potential for stereocontrolled synthesis of substituted cyclobutanes. nih.gov

Direct Substitution on Functionalized Cyclobutanone Derivatives

The direct substitution approach involves the reaction of a functionalized cyclobutanone with a thiazole-based nucleophile or vice versa. This method relies on the principles of nucleophilic substitution, where a leaving group on one of the rings is displaced by a nucleophilic partner.

A plausible route involves the reaction of a cyclobutanone bearing a suitable leaving group at the 3-position, such as a halide (e.g., 3-bromocyclobutan-1-one) or a sulfonate (e.g., 3-tosyloxycyclobutan-1-one), with a nucleophilic thiazole species. For instance, 2-lithiothiazole, generated by the deprotonation of thiazole with a strong base like n-butyllithium, can act as a potent nucleophile. The reaction would proceed via a nucleophilic attack of the lithiated thiazole on the electrophilic C-3 of the cyclobutanone derivative.

Alternatively, the enolate of cyclobutanone can be employed as the nucleophile to react with an electrophilic thiazole, such as a 2-halothiazole. The enolate can be generated by treating cyclobutanone with a base like lithium diisopropylamide (LDA). However, controlling the regioselectivity of the alkylation can be challenging, and side reactions such as self-condensation of the cyclobutanone may occur. nih.gov

| Reactant 1 | Reactant 2 | Proposed Conditions | Key Considerations |

| 3-Bromocyclobutan-1-one | 2-Lithiothiazole | Anhydrous THF, -78 °C to rt | Stoichiometric control of the organolithium reagent is crucial to avoid side reactions. |

| Cyclobutanone | 2-Bromothiazole | LDA, Anhydrous THF, -78 °C | Potential for O-alkylation and polyalkylation. |

| 3-Tosylcyclobutan-1-one | Thiazole | Strong, non-nucleophilic base (e.g., NaH) | The tosylate is a good leaving group, facilitating the substitution. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for coupling heterocyclic and carbocyclic moieties. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of the target molecule, two primary disconnections are possible:

Reaction of 2-thiazolylboronic acid or its esters with a 3-halocyclobutan-1-one or 3-(triflyloxy)cyclobutan-1-one.

Reaction of a 3-boronylcyclobutan-1-one derivative with a 2-halothiazole.

The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. organic-chemistry.orgharvard.edu The choice of base, solvent, and ligand is critical for achieving high yields and preventing side reactions. harvard.edu

| Organoboron | Organic Halide/Triflate | Catalyst System (Exemplary) | Base | Solvent |

| 2-Thiazolylboronic acid | 3-Bromocyclobutan-1-one | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |

| 3-(Pinacolatoboronyl)cyclobutan-1-one | 2-Bromothiazole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane |

Stille Coupling:

The Stille coupling utilizes an organotin reagent and an organic halide or triflate, catalyzed by a palladium complex. scholaris.camdpi.com A key advantage of the Stille reaction is the stability of the organostannane reagents to a wide range of reaction conditions. nih.gov For the synthesis of this compound, the most common approach would be the coupling of 2-(tributylstannyl)thiazole (B110552) with a 3-halocyclobutan-1-one. 2-(Tributylstannyl)thiazole is a commercially available reagent. sigmaaldrich.comnih.gov

| Organostannane | Organic Halide/Triflate | Catalyst System (Exemplary) | Solvent |

| 2-(Tributylstannyl)thiazole | 3-Iodocyclobutan-1-one | Pd(PPh₃)₄ | Toluene |

| 2-(Tributylstannyl)thiazole | 3-(Triflyloxy)cyclobutan-1-one | PdCl₂(PPh₃)₂ | NMP |

Intramolecular Cyclization Strategies for Thiazole Ring Formation on Cyclobutanone Precursors

An alternative to forming the bond between pre-existing rings is to construct the thiazole ring onto a cyclobutane scaffold. The Hantzsch thiazole synthesis is a classic and versatile method for this purpose. synarchive.comscribd.com This reaction involves the condensation of an α-haloketone with a thioamide. scholaris.camdpi.comnih.gov

To synthesize this compound via this route, a key intermediate would be a 3-(α-haloacetyl)cyclobutan-1-one. This precursor could potentially be synthesized by the acylation of a suitable cyclobutane derivative. The subsequent reaction of this α-haloketone with a thioamide, such as thioformamide, would lead to the formation of the thiazole ring.

A variation of this approach could involve a one-pot, multi-component reaction where a derivative of cyclobutanone, a source of the thiazole's C2-N3-S fragment (like thiourea), and a third component to provide the remaining atoms of the thiazole ring are combined. mdpi.com

| Cyclobutane Precursor | Thioamide/Thiourea | Proposed Reaction | Key Features |

| 3-(Bromoacetyl)cyclobutan-1-one | Thioformamide | Hantzsch Thiazole Synthesis | Forms the thiazole ring directly on the cyclobutane core. |

| 3-Oxocyclobutane-1-carbaldehyde | Thiourea and an oxidizing agent | Multi-component condensation | A convergent approach to the target molecule. |

Another conceptually related strategy involves intramolecular cycloadditions. For instance, a precursor containing both a cyclobutane moiety and the necessary functionalities for thiazole formation could undergo a cyclization reaction. While not a direct example for the target molecule, tandem ring-opening/intramolecular cycloaddition reactions have been used to construct fused cyclobutane-thiazoline systems, highlighting the feasibility of such intramolecular strategies. synarchive.com

Reactivity of the Thiazole Heterocyclic Ring System

The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, rendering it susceptible to a range of chemical reactions. wikipedia.org Its reactivity is influenced by the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom. nih.govchemicalbook.com

Electrophilic Aromatic Substitution Reactions (e.g., Sulphonation, Halogenation)

The thiazole ring can undergo electrophilic aromatic substitution, with the position of substitution being dependent on the nature of the substituents already present on the ring. pharmaguideline.com Calculations of π-electron density indicate that the C5 position is the most favorable site for electrophilic attack. wikipedia.orgchemicalbook.comresearchgate.net This is due to the electron-donating nature of the sulfur atom in proximity to the C4-C5 double bond. pharmaguideline.com

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. numberanalytics.comyoutube.com

Sulphonation: The introduction of a sulfonic acid group onto the thiazole ring is a typical electrophilic substitution reaction. pharmaguideline.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, thiazoles can undergo Friedel-Crafts acylation. numberanalytics.com

The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at the C5 position, even under mild conditions. pharmaguideline.com If the C5 position is already occupied, electrophilic substitution becomes significantly more difficult. pharmaguideline.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazoles

| Reaction Type | Preferred Position of Attack | Influencing Factors |

| General Electrophilic Substitution | C5 wikipedia.orgchemicalbook.comresearchgate.net | π-electron density, directing effect of sulfur and nitrogen atoms. pharmaguideline.comnumberanalytics.com |

| Halogenation | C5 numberanalytics.com | Use of reagents like NBS or NCS. numberanalytics.com |

| Nitration | C5 numberanalytics.com | Requires strong acidic conditions (e.g., HNO₃/H₂SO₄). numberanalytics.comyoutube.com |

| Sulphonation | C5 pharmaguideline.com | Dependent on reaction conditions. pharmaguideline.com |

| Friedel-Crafts Acylation | C5 numberanalytics.com | Requires a Lewis acid catalyst. numberanalytics.com |

Nucleophilic Substitution Reactions (e.g., C2 Position Reactivity)

Due to the electron-withdrawing nature of the nitrogen atom, the C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com However, these reactions often require either a strong nucleophile or activation of the ring. pharmaguideline.com

One method of activating the ring for nucleophilic substitution is through the quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com Deprotonation at the C2 position by a strong base, such as an organolithium compound, generates a nucleophilic C2-lithiothiazole. wikipedia.orgpharmaguideline.com This intermediate can then react with various electrophiles. pharmaguideline.com

Furthermore, if a good leaving group is present at the C2, C4, or C5 positions, it can be displaced by a nucleophile. pharmaguideline.com

Oxidation Reactions of the Thiazole Ring (e.g., Formation of Sulfoxides and Sulfones)

The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide (B87167) or a sulfone. wikipedia.org This transformation renders the ring non-aromatic. wikipedia.org Various oxidizing agents can be employed for this purpose, including meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org Selective oxidation to the sulfoxide can be achieved under controlled conditions, for instance, using Oxone®. researchgate.net Further oxidation to the sulfone can often be accomplished by using a higher concentration of the oxidizing agent and/or elevated temperatures. researchgate.net

The nitrogen atom of the thiazole ring can also be oxidized to form an aromatic thiazole N-oxide. wikipedia.org

Table 2: Oxidation Products of the Thiazole Ring

| Reactant | Oxidizing Agent | Product | Key Observations |

| Thiazole | mCPBA | Thiazole N-oxide, Sulfoxide/Sulfone wikipedia.org | Oxidation can occur at both nitrogen and sulfur. wikipedia.org |

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-ones | Oxone® (3 equivalents, room temp.) | Sulfoxide researchgate.net | Selective oxidation to sulfoxide. researchgate.net |

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-ones | Oxone® (excess, high temp.) | Sulfone researchgate.net | Favors the formation of the sulfone. researchgate.net |

Protonation and Deprotonation Characteristics of the Thiazole Nitrogen and Carbonyl

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons, making it basic and readily protonated. pharmaguideline.com The pKa of the conjugate acid of thiazole is approximately 2.5. wikipedia.org

Conversely, the proton at the C2 position is the most acidic proton on the thiazole ring and can be removed by strong bases like organolithium compounds. wikipedia.orgpharmaguideline.com This deprotonation results in the formation of a stable ylide or a C2-lithiated species, which is a potent nucleophile. wikipedia.orgpharmaguideline.com

N-Alkylation to Thiazolium Cations

The nitrogen atom of the thiazole ring can be alkylated by reacting with alkyl halides to form thiazolium cations. pharmaguideline.com These salts are important as catalysts in various organic reactions, such as the Stetter reaction and the Benzoin condensation. wikipedia.org The positive charge in the thiazolium cation is delocalized, with a significant portion residing on the sulfur atom. pharmaguideline.com

Condensation Reactions with Aromatic Aldehydes

Thiazole derivatives, particularly those with an active methyl or amino group at the C2 position, can undergo condensation reactions with aromatic aldehydes. pharmaguideline.com For instance, 2-methylthiazole (B1294427) and 2-aminothiazole (B372263) react with aromatic aldehydes to form new heterocyclic structures. pharmaguideline.com These reactions are often catalyzed by a base or acid. Novel thiazole-based chalcones have been synthesized through Claisen-Schmidt condensation reactions between substituted 1-(thiazol-5-yl)ethanones and various aromatic aldehydes. nih.gov

Reactivity of the Cyclobutanone Moiety

The cyclobutanone ring is characterized by significant ring strain, which profoundly influences its reactivity. This section explores key transformations involving this moiety.

Reduction Reactions of the Carbonyl Group to Alcohols

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 3-(thiazol-2-yl)cyclobutanol. This transformation can be achieved using various hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). scribd.commasterorganicchemistry.compressbooks.pubchemguide.co.ukyoutube.com

The reduction of 3-substituted cyclobutanones is often highly stereoselective, predominantly yielding the cis-alcohol. acs.orgvub.ac.benih.govvub.be This stereochemical preference is attributed to the steric hindrance posed by the substituent at the 3-position, which directs the incoming hydride to the face of the carbonyl opposite to the substituent (anti-attack). Computational studies suggest that torsional strain is a major factor favoring this facial approach, consistent with the Felkin-Anh model. acs.orgvub.be The stereoselectivity can be further enhanced by conducting the reaction at lower temperatures or in less polar solvents. acs.orgnih.gov

Table 1: Reagents for the Reduction of this compound

| Reducing Agent | Typical Solvent(s) | Expected Major Product | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | cis-3-(Thiazol-2-yl)cyclobutanol | High cis selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | cis-3-(Thiazol-2-yl)cyclobutanol | High cis selectivity |

Ring-Opening Reactions and Subsequent Transformations

The inherent strain in the cyclobutanone ring makes it susceptible to ring-opening and ring-expansion reactions under various conditions. These transformations provide pathways to a diverse range of molecular scaffolds.

Ring-Opening Reactions:

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl group can be activated, facilitating nucleophilic attack and subsequent cleavage of the C-C bonds of the cyclobutane ring. acs.orgresearchgate.net For instance, 3-ethoxycyclobutanones undergo a cascade ring-opening/cyclization in the presence of a Brønsted acid. acs.org

Thermal Ring-Opening: Cyclobutanols derived from cyclobutanones can undergo thermal ring-opening reactions. researchgate.net The products formed are dependent on the substitution pattern of the starting cyclobutanol.

Ring-Expansion Reactions:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the cyclobutanone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a γ-butyrolactone. rsc.orgsigmaaldrich.comresearchgate.net This transformation proceeds via the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. The regioselectivity of this migration is influenced by the migratory aptitude of the adjacent carbon atoms. Enantioselective Baeyer-Villiger oxidations of cyclobutanones have also been developed using organocatalysts. researchgate.netacs.org

Expansion to Cyclopentanones: Cyclobutanones can be expanded to cyclopentanones through various methods, including reactions with diazomethane (B1218177) or sulfur-stabilized anions. acs.org Rhodium-catalyzed ring-expansion of cyclobutenones, which can be derived from cyclobutanones, also provides a route to cyclopentenones. rsc.org

Aldol Reactions and Other Carbonyl α-Functionalizations

The α-protons of the cyclobutanone ring are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Aldol Reactions: The enolate of this compound can react with aldehydes or ketones in an aldol reaction to form a β-hydroxy ketone. wikipedia.org The reaction of a cyclobutanone enolate with an aldehyde in the presence of zinc chloride has been shown to produce the corresponding aldol adduct in good yield. bohrium.com Organocatalyzed, enantioselective aldol reactions of 3-substituted cyclobutanones have been developed, allowing for the desymmetrization of the starting material with excellent diastereo- and enantioselectivity. mdpi.comnih.gov

α-Halogenation: The α-position of the cyclobutanone can be halogenated using reagents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂) under either acidic or basic conditions. google.comlibretexts.orglibretexts.orgpressbooks.pubyoutube.com

Under acidic conditions , the reaction proceeds through an enol intermediate, and typically results in monohalogenation at the more substituted α-carbon. pressbooks.pub

Under basic conditions , an enolate is formed, and the reaction is often difficult to stop at a single halogenation. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to polyhalogenation. libretexts.orgpressbooks.pub

Table 2: Carbonyl α-Functionalization Reactions

| Reaction | Reagents | Key Intermediate | Typical Product |

| Aldol Reaction | Aldehyde/Ketone, Base or Acid | Enolate/Enol | β-Hydroxy ketone |

| α-Halogenation (Acidic) | X₂ (X=Cl, Br, I), Acid | Enol | α-Monohaloketone |

| α-Halogenation (Basic) | X₂ (X=Cl, Br, I), Base | Enolate | α-Polyhaloketone |

Interplay of Reactivity between the Thiazole and Cyclobutanone Moieties

The thiazole ring, with its inherent aromaticity and the presence of both sulfur and nitrogen heteroatoms, exerts a significant electronic influence on the reactivity of the attached cyclobutanone moiety. wikipedia.org

The thiazole ring can be considered as a functional group that modifies the electron density of the cyclobutanone. The nitrogen atom in the thiazole ring has an electron-withdrawing effect, which can increase the electrophilicity of the carbonyl carbon in the cyclobutanone ring, potentially making it more susceptible to nucleophilic attack. ias.ac.in This electron-withdrawing nature also influences the acidity of the α-protons of the cyclobutanone, making them more easily removed under basic conditions to form an enolate. libretexts.org

Conversely, the cyclobutanone ring can influence the reactivity of the thiazole ring. The electron-withdrawing nature of the carbonyl group can affect the electron distribution within the thiazole ring, potentially altering its susceptibility to electrophilic or nucleophilic substitution reactions. The sulfur atom in the thiazole ring can also engage in non-covalent interactions, which can influence the conformation and steric environment of the molecule. nih.gov

Regioselective and Stereoselective Transformations

Many of the reactions involving this compound can proceed with a high degree of regioselectivity and stereoselectivity, which is crucial for the synthesis of complex molecules with defined three-dimensional structures.

Regioselectivity:

In ring-expansion reactions like the Baeyer-Villiger oxidation, the regioselectivity is determined by the migratory aptitude of the carbon atoms adjacent to the carbonyl group.

In α-functionalization reactions , such as halogenation under acidic conditions, the reaction typically occurs at the more substituted α-carbon due to the preferential formation of the more stable enol intermediate. libretexts.org

Stereoselectivity:

As discussed in section 3.2.1, the reduction of the carbonyl group is highly stereoselective, favoring the formation of the cis-alcohol. acs.orgnih.gov

Aldol reactions can be performed with high stereocontrol, allowing for the synthesis of specific diastereomers and enantiomers of the β-hydroxy ketone product. The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome. wikipedia.orgmdpi.comnih.gov

The development of organocatalyzed and biocatalyzed reactions has provided powerful tools for the enantiocontrolled synthesis and functionalization of cyclobutane and cyclobutanone derivatives. nih.gov These methods often rely on the formation of chiral intermediates or transition states that direct the reaction pathway to a single stereoisomer.

The ability to control the regio- and stereochemistry of reactions involving this compound underscores its value as a versatile building block in modern organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cyclobutanone and thiazole rings. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the cyclobutanone ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C3 position, being adjacent to the electron-withdrawing thiazole ring, would likely appear as a multiplet in the downfield region, estimated to be around 3.5-4.5 ppm. The methylene protons at the C2 and C4 positions of the cyclobutanone ring would be diastereotopic and are expected to resonate as multiplets, likely in the range of 2.5-3.5 ppm.

The thiazole ring protons have characteristic chemical shifts. The proton at the C5 position of the thiazole ring is expected to appear as a doublet around 7.2-7.5 ppm, while the proton at the C4 position would likely resonate as a doublet in the region of 7.7-8.0 ppm. The coupling constant between these two protons would be characteristic of aromatic cis-coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H4 | 7.7 - 8.0 | d |

| Thiazole-H5 | 7.2 - 7.5 | d |

| Cyclobutanone-H3 | 3.5 - 4.5 | m |

| Cyclobutanone-H2, H4 | 2.5 - 3.5 | m |

Carbon NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The most downfield signal is expected to be that of the carbonyl carbon (C=O) of the cyclobutanone ring, typically appearing in the range of 200-210 ppm. The carbons of the thiazole ring are also expected to be in the downfield region, with the C2 carbon attached to the nitrogen and sulfur atoms resonating at approximately 165-175 ppm. The C4 and C5 carbons of the thiazole ring would likely appear around 140-145 ppm and 120-125 ppm, respectively.

The carbons of the cyclobutanone ring will have characteristic shifts. The C3 carbon, substituted with the thiazole ring, is predicted to be in the range of 35-45 ppm. The C2 and C4 carbons, adjacent to the carbonyl group, are expected to resonate at approximately 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Cyclobutanone-C1) | 200 - 210 |

| Thiazole-C2 | 165 - 175 |

| Thiazole-C4 | 140 - 145 |

| Thiazole-C5 | 120 - 125 |

| Cyclobutanone-C2, C4 | 45 - 55 |

| Cyclobutanone-C3 | 35 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the cyclobutanone and thiazole rings, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Correlations would be expected between the methine proton at C3 and the methylene protons at C2 and C4 of the cyclobutanone ring. A correlation between the thiazole protons at C4 and C5 would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the one between the cyclobutanone-H3 proton and the thiazole-C2 carbon, which would definitively establish the connection between the two ring systems. Correlations between the cyclobutanone protons and the carbonyl carbon would also be vital for confirming the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclobutanone ring, which is anticipated to appear in the region of 1780-1760 cm⁻¹. The exact position would be influenced by the ring strain of the four-membered ring. The C-N and C=N stretching vibrations of the thiazole ring are expected to produce absorption bands in the 1650-1500 cm⁻¹ region. C-H stretching vibrations of the aromatic thiazole ring would be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic cyclobutanone ring would appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1780 - 1760 | Strong |

| C=N, C=C (Thiazole) | 1650 - 1500 | Medium-Weak |

| C-H (Thiazole) | > 3000 | Medium-Weak |

| C-H (Cyclobutanone) | < 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can further aid in its structural elucidation. For this compound (C₇H₇NOS), the exact mass can be calculated.

The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of the compound. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of a CO molecule (28 Da) from the molecular ion is a common fragmentation pathway for cyclobutanones. Cleavage of the bond between the cyclobutanone and thiazole rings would also be expected, leading to fragment ions corresponding to each ring system. For a related compound, 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-one, a predicted collision cross section for the [M+H]⁺ adduct is 128.2 Ų.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 169.0248 |

| [M-CO]⁺ | 141.0299 |

| [C₄H₅O]⁺ | 69.0340 |

| [C₃H₂NS]⁺ | 84.9908 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. For a pure sample of this compound with the molecular formula C₇H₇NOS, the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer should be in close agreement with these calculated values (typically within ±0.4%).

Table 5: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 49.68 |

| Hydrogen (H) | 4.17 |

| Nitrogen (N) | 8.28 |

| Oxygen (O) | 9.45 |

| Sulfur (S) | 18.95 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the benchmark method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A comprehensive search of crystallographic databases and the scientific literature was conducted to find a reported crystal structure for this compound. This search found no available X-ray crystallography data for this specific compound. While crystal structures for more complex molecules incorporating both thiazole and cyclobutane rings have been reported nih.gov, this information cannot be extrapolated to define the solid-state structure of the title compound. Therefore, its crystal packing, molecular conformation in the solid state, and specific intermolecular interactions remain experimentally unconfirmed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. DFT calculations, which consider the electron density to determine a molecule's energy, have been widely applied to thiazole-containing compounds. researchgate.netmdpi.com For 3-(Thiazol-2-yl)cyclobutan-1-one, methods like B3LYP with a 6-31G(d,p) basis set are employed to calculate the ground state molecular geometry and vibrational frequencies. researchgate.net These calculations are fundamental for understanding the molecule's stability and spectroscopic properties.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. researchgate.net The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net Theoretical vibrational spectra (IR) can be calculated and compared with experimental data to validate the accuracy of the computational model. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. nih.gov

For molecules containing thiazole (B1198619) and other functional groups, MEP analysis helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.netresearchgate.net In this compound, the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the cyclobutanone (B123998) ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are generally associated with positive potential. This information is crucial for understanding noncovalent interactions and predicting how the molecule will interact with other chemical species. mdpi.com

Analysis of Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

To quantify the reactivity of different sites within a molecule, local reactivity descriptors derived from DFT are used. Fukui functions (f(r)) are particularly important as they indicate the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation). researchgate.net

f0(r) for radical attack. researchgate.net

By calculating these functions for each atom in this compound, one can predict the most likely sites for various types of reactions. researchgate.net For instance, the atom with the highest value of f+(r) will be the most susceptible to a nucleophilic attack. These descriptors provide a more detailed and quantitative picture of reactivity than MEP analysis alone. researchgate.net

Conformational Analysis of the Strained Cyclobutanone Ring System

The cyclobutane (B1203170) ring is known for its significant ring strain, which arises from deviations from the ideal tetrahedral bond angles. dalalinstitute.com This strain influences the ring's conformation. Unlike a planar structure, cyclobutane and its derivatives often adopt a puckered or "butterfly" conformation to alleviate some of this torsional strain. libretexts.org

For this compound, the conformational analysis involves determining the most stable arrangement of the thiazole substituent relative to the puckered cyclobutanone ring. This analysis considers the energetic favorability of different conformers, such as those where the thiazole group is in an equatorial or axial-like position. The interplay between the ring strain of the cyclobutanone moiety and the steric and electronic effects of the thiazole substituent will dictate the preferred conformation of the molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and intermediates along a reaction pathway. For reactions involving this compound, such as cycloadditions or reactions at the carbonyl group, DFT calculations can be used to model the entire reaction coordinate. mdpi.com

For example, in a Wittig reaction involving a cyclobutanone, theoretical studies can locate the transition states for the formation and decomposition of the oxaphosphetane intermediate. researchgate.net The activation energies calculated for these steps provide insight into the reaction kinetics. researchgate.net Similarly, for cycloaddition reactions, computational studies can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of the products. mdpi.com

Molecular Modeling of Chemical Interactions (e.g., with reagents or other chemical entities)

Molecular modeling encompasses a broad range of computational techniques used to study the interactions between molecules. For this compound, this can involve modeling its interaction with various reagents, solvents, or biological macromolecules.

DFT and other quantum mechanical methods can be used to study the formation of intermolecular complexes, such as hydrogen bonding or other noncovalent interactions. aps.orgnih.gov Understanding these interactions is crucial for predicting the molecule's behavior in different chemical environments. For instance, modeling the interaction with a Lewis acid could provide insight into the activation of the carbonyl group for subsequent reactions. These computational models provide a detailed picture of the forces driving molecular recognition and chemical reactivity.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The structural framework of 3-(Thiazol-2-yl)cyclobutan-1-one positions it as a highly versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity. The thiazole (B1198619) ring is a well-established pharmacophore found in numerous approved drugs, including vitamin B1 (thiamine) and various antimicrobial and anticancer agents. nih.gov Its presence in a molecule can confer specific biological activities or modulate pharmacokinetic properties. nih.govnih.gov

The cyclobutane (B1203170) motif, while less common in pharmaceuticals, provides a rigid, three-dimensional scaffold that can be used to control the spatial orientation of appended functional groups. researchgate.net The ketone functionality within the cyclobutane ring is a key handle for a wide array of chemical transformations. It can undergo nucleophilic additions, reductions, and rearrangements, allowing for the introduction of diverse substituents and the construction of more elaborate structures. For instance, derivatives like N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide have been synthesized and characterized, demonstrating the viability of incorporating substituted cyclobutane-thiazole cores into larger molecular systems. researchgate.netresearchgate.net The synthesis of complex molecules often involves the reaction of α-haloketones with dithiocarbamates; related starting materials like 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethan-1-one serve as precursors to cyclobutane-containing thiazole derivatives. researchgate.net

The combination of these two moieties in one molecule allows for a dual-pronged approach to molecular elaboration. The thiazole ring can be functionalized, for example, through reactions at the C4 and C5 positions, while the cyclobutanone (B123998) can be transformed into other cyclic or acyclic systems via ring-opening or ring-expansion reactions, a known strategy for cyclobutanone chemistry. researchgate.net This dual reactivity makes this compound a powerful intermediate for accessing novel chemical space.

Role in the Development of New Synthetic Methodologies and Reagents

The synthesis and manipulation of molecules like this compound can spur the development of new synthetic methodologies. Constructing the cyclobutane ring often requires specialized approaches, such as [2+2] cycloadditions, which are areas of ongoing research. researchgate.netresearchgate.net Similarly, the synthesis of substituted thiazoles frequently relies on classic methods like the Hantzsch synthesis, but new, more efficient one-pot and multicomponent strategies are continually being developed. nih.govresearchgate.net

The unique juxtaposition of the thiazole and cyclobutanone functionalities may necessitate the creation of novel reagents or catalytic systems that can selectively operate on one part of the molecule without affecting the other. For example, developing a chemoselective reduction of the ketone in the presence of the potentially reducible thiazole ring, or a metal-catalyzed cross-coupling reaction on the thiazole that tolerates the ketone, represents a synthetic challenge that drives methodological innovation. Research into related thiazolidin-4-one derivatives has led to the exploration of one-pot, four-component condensation-cyclization reactions, highlighting a trend towards more efficient, atom-economical syntheses. nih.gov

Applications in the Synthesis of Materials with Tailored Electronic Properties

Thiazole-containing compounds have been extensively investigated for their applications in materials science, particularly in organic electronics. The thiazole ring is electron-deficient, which makes it a useful component in n-type (electron-transporting) organic semiconductors. nih.gov When incorporated into polymers or small molecules, thiazole units can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for electron injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govmdpi.com

In this context, this compound could serve as a monomer or a precursor to a monomer for polymerization. The cyclobutane unit acts as a saturated, non-conjugated linker. This can be advantageous in materials design, as it disrupts the polymer backbone's conjugation, which can lead to materials with wider bandgaps and deeper HOMO levels, potentially increasing the open-circuit voltage in solar cell applications. Research on related systems like 3,5-bis[5-(thiazol-2-yl)thien-2-yl]-4H-1,2,6-thiadiazin-4-one has shown that combining thiazole with other heterocycles can effectively modulate electronic properties for use in OPVs. mdpi.com Theoretical studies on related thiazole-cyclobutane derivatives have used Density Functional Theory (DFT) to calculate electronic properties such as HOMO-LUMO gaps, which are critical for predicting a material's behavior. researchgate.net

Table 1: Potential Electronic Applications of Thiazole-Cyclobutane Based Materials

| Application Area | Role of Thiazole Moiety | Role of Cyclobutane Moiety | Potential Advantage |

| Organic Photovoltaics (OPVs) | Electron-deficient unit, lowers LUMO | Saturated linker, tunes morphology and solubility | High open-circuit voltage, tailored film properties |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor component | Influences solid-state packing | Stable electron transport |

| Organic Light-Emitting Diodes (OLEDs) | Component in host or transport layers | Controls intermolecular interactions | Tunable emission properties, improved device efficiency |

Applications in the Synthesis of Materials with Tailored Optical Properties

The optical properties of organic molecules, such as their absorption and fluorescence, are highly dependent on their electronic structure. Thiazole-based systems are known to be fluorescent and their optical characteristics can be finely tuned through chemical modification. For example, studies on 3-aryl-2-(thiazol-2-yl)acrylonitriles have demonstrated that the emission color can be tuned from green to red by changing the substituents on the thiazole and adjacent aryl rings. researchgate.net These molecules exhibit interesting phenomena like solvatochromism (color change with solvent polarity) and aggregation-induced emission enhancement (AIEE). researchgate.net

The this compound scaffold can be used to create new classes of fluorophores. The cyclobutanone can be derivatized to attach different chromophoric or auxochromic groups, while the thiazole ring itself is a key part of the fluorescent core. The rigid cyclobutane linker can be used to hold two or more chromophores in a fixed orientation, enabling studies of through-space electronic interactions and energy transfer processes, which are fundamental to the design of advanced optical materials, sensors, and molecular probes.

Development as Chiral Auxiliaries or Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is of paramount importance in drug discovery and development. The this compound structure contains a prochiral center at the ketone and can be developed into a valuable chiral building block. Efficient and stereoselective methods for producing chiral cyclobutanones have been developed, which could be adapted for this molecule. nih.gov

Once obtained in enantiopure form, the compound itself can act as a chiral precursor for more complex targets. The ketone can be stereoselectively reduced to an alcohol, or it can direct diastereoselective reactions on other parts of the molecule. Alternatively, the thiazole moiety could be modified to act as a chiral ligand for metal catalysts, or the entire molecule could serve as a chiral auxiliary. In this approach, the auxiliary would be temporarily attached to a substrate, direct a stereoselective transformation, and then be cleaved off. The development of chiral thiazolidine-2-thione derivatives from amino acids demonstrates a successful strategy for creating chiral scaffolds based on a thiazole-containing ring system. researchgate.net

Exploitation in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. The synthesis of both thiazoles and cyclobutanes has been achieved through such advanced methods. researchgate.netnih.gov

The structure of this compound lends itself to being a target for synthesis via cascade reactions. For instance, one could envision a process where a precursor undergoes a cyclization to form the thiazole ring, which then triggers a subsequent intramolecular [2+2] cycloaddition to form the cyclobutane ring. Conversely, the compound can be used as a substrate in cascade reactions. A reaction initiated at the ketone, for example, could lead to a ring-opening of the cyclobutane, followed by a cyclization involving the thiazole ring to generate a completely new heterocyclic system. Several studies have detailed multicomponent reactions to form thiazole derivatives, indicating the feasibility of applying these efficient synthetic strategies. researchgate.netnih.govnih.gov

Table 2: Examples of Related Cascade and Multicomponent Reactions

| Reaction Type | Heterocycle Formed | Key Features | Reference |

| [2+2+1] Cascade Cyclization | Thiazol-2(3H)-one | Electrochemical, metal-free, tandem cyclization | researchgate.netnih.gov |

| Visible-Light Catalyzed MCR | Cyclobutane | Merging Aldol (B89426)/Wittig reaction with [2+2] cycloaddition | researchgate.net |

| [3+2] Cycloaddition Cascade | Tetrahydrobenzodiazepin-3-one | Three-component reaction followed by radical cyclization | nih.gov |

| Trifluoromethylthiolation/Cyclization | Pyrrolo[1,2-a]indol-3-one | Radical cascade process | nih.gov |

Contribution to the Diversification of Chemical Libraries for Research Purposes

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology for screening against biological targets. The this compound scaffold is an excellent starting point for library synthesis due to its multiple points of diversification.

The ketone functionality can be readily converted into a variety of other groups (e.g., alcohols, amines, hydrazones, oximes) or used in carbon-carbon bond-forming reactions. The thiazole ring can be functionalized at its different positions. This allows for the rapid generation of a large number of analogues with varied stereochemistry, polarity, and three-dimensional shape from a single, common intermediate. The synthesis of libraries based on related scaffolds like isothiazolidine (B1259544) 1,1-dioxides and 5-(thiazol-5-yl)-4,5-dihydroisoxazoles highlights the power of using a core structure for generating molecular diversity. nih.govresearchgate.net Such libraries are invaluable for screening programs aimed at identifying new drug leads or probes for studying biological processes. nih.govchemdiv.com